
5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol
Overview
Description
5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol: is a chemical compound that features a bromophenyl group, a furylmethyl group, and an imidazole ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.
Attachment of the furylmethyl group: This can be done through a Friedel-Crafts alkylation reaction using furfural and an acid catalyst.
Introduction of the thiol group: This step involves the thiolation of the imidazole ring using a thiolating agent such as thiourea.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol can undergo oxidation to form disulfides.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Phenyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its ability to bind to the active site and block substrate access.
Antimicrobial Activity: It has potential antimicrobial properties and can be used in the development of new antibiotics.
Medicine:
Drug Development: The compound can be used as a lead compound in the development of new drugs targeting specific diseases such as cancer or infectious diseases.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, while the thiol group can form covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can inhibit the activity of the enzyme and block the biochemical pathway it is involved in.
Comparison with Similar Compounds
- 5-(4-chlorophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol
- 5-(4-methylphenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol
- 5-(4-nitrophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol
Comparison:
- 5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with its molecular targets.
- 5-(4-chlorophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol has a chlorine atom instead of bromine, which can result in different reactivity and binding properties.
- 5-(4-methylphenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol has a methyl group, which can affect the compound’s hydrophobicity and binding affinity.
- 5-(4-nitrophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol has a nitro group, which can influence the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
4-(4-bromophenyl)-3-(furan-2-ylmethyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS/c15-11-5-3-10(4-6-11)13-8-16-14(19)17(13)9-12-2-1-7-18-12/h1-8H,9H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSHKXMMGPMNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(cyclopropylmethyl)amino]benzoate](/img/structure/B1438906.png)
![N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1438911.png)
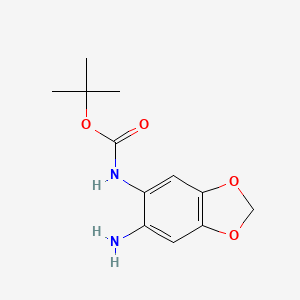

![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)
![Methyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B1438918.png)
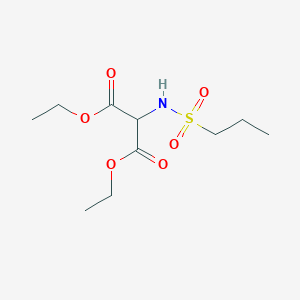
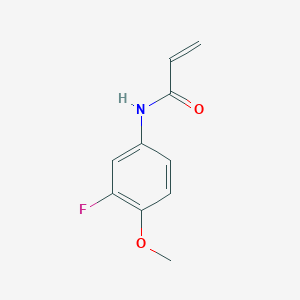

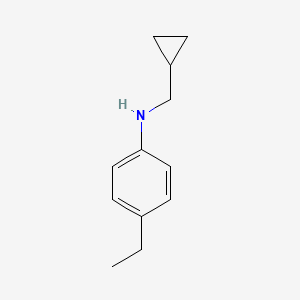

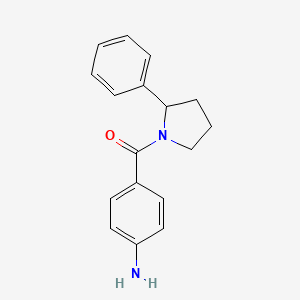
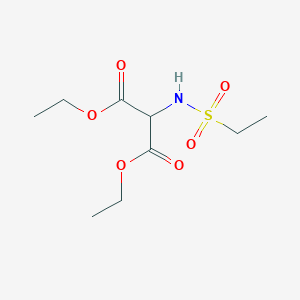
![1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438927.png)
